molecular formula C17H17F2N5O2 B4585649 5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide

5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No. B4585649
M. Wt: 361.35 g/mol
InChI Key: QXMBHBATJRDYFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves strategic reactions, such as the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate and specific chlorobenzoyl chloride in dichloromethane under reflux conditions, leading to good yields of structurally related compounds (Khan & White, 2012). Similarly, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized through specific reactions involving pyrazolo[3,4-d][1,3]oxazine and primary or secondary amines (Eleev, Kutkin, & Zhidkov, 2015).

Molecular Structure Analysis

The crystal and molecular structures of pyrazole derivatives have been elucidated using single crystal X-ray diffraction studies. These studies reveal detailed geometrical parameters and confirm the molecular architecture of these compounds, such as specific dihedral angles and hydrogen bonding interactions that stabilize the crystal structure (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and interactions of pyrazole derivatives, such as those involving N-H...O and C-H...O hydrogen bonds, significantly influence their chemical properties and potential applications. Detailed analyses of these interactions provide insights into the reactivity patterns and stability of these molecules (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their thermal stability and melting points, are crucial for understanding their behavior under various conditions. Such properties are often assessed through comprehensive studies involving thermogravimetric analysis and other physicochemical techniques (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with specific functional groups and the formation of hydrogen bonds, dictate the utility and application of pyrazole derivatives in various fields. Investigations into these properties through spectral and X-ray crystal structure studies reveal the compounds' potential as intermediates in chemical syntheses and their interactions at the molecular level (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).

Scientific Research Applications

Aromatic Polyamides Applications

Aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been synthesized, showing significant flexibility and solubility in polar solvents such as N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide (DMF). These polymers, prepared through the nucleophilic fluorodisplacement and direct polycondensation, exhibit good thermal stability, amorphous nature, and the ability to form tough and flexible films, indicating their potential in material science for high-performance applications (Hsiao & Yu, 1996).

Antifungal Activity

Novel pyrazole derivatives have been investigated for their antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent activities against phytopathogenic fungi, surpassing the efficacy of known antifungal agents in some cases. This highlights the potential of pyrazole derivatives in developing new antifungal treatments, with specific compounds showing higher activity than established benchmarks (Du et al., 2015).

Synthesis and Biological Evaluation

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase (anti-5-LOX) activities. These compounds, through a single-step condensation or various chemical treatments, have shown significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-LOX, an enzyme involved in inflammation and pain. This research indicates the potential of these derivatives in the development of new therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).

Pharmacology of Selective Inhibitors

Research on PF-4191834, a selective non-redox 5-LOX inhibitor, demonstrates its effectiveness in inflammation and pain management. The compound shows high potency and selectivity for 5-LOX over other lipoxygenases and cyclooxygenases, making it a promising candidate for treating asthma and other inflammatory conditions (Masferrer et al., 2010).

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O2/c1-23(10-12-7-8-24(2)22-12)16(25)15-9-14(20-21-15)11-3-5-13(6-4-11)26-17(18)19/h3-9,17H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBHBATJRDYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide

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